2-[(Diethylamino)methyl]pyridin-3-ol
Overview
Description
2-[(Diethylamino)methyl]pyridin-3-ol is a chemical compound with the molecular formula C10H16N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
These receptors play a crucial role in various biological activities, making them potential targets for therapeutic applications .
Biochemical Pathways
. The downstream effects of these interactions can vary widely and are subject to further investigation.
Result of Action
. This suggests that 2-[(Diethylamino)methyl]pyridin-3-ol could potentially have a broad spectrum of effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylamino)methyl]pyridin-3-ol typically involves the reaction of pyridine derivatives with diethylamine. One common method is the alkylation of 3-hydroxypyridine with diethylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(Diethylamino)methyl]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
2-[(Diethylamino)methyl]pyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)pyridine: Similar in structure but with dimethylamino group instead of diethylamino.
4-Dimethylaminopyridine: Another derivative with a dimethylamino group at the 4-position of the pyridine ring.
Uniqueness
2-[(Diethylamino)methyl]pyridin-3-ol is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties compared to its dimethylamino counterparts. This uniqueness makes it valuable for specific applications where different steric and electronic effects are desired .
Properties
IUPAC Name |
2-(diethylaminomethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-3-12(4-2)8-9-10(13)6-5-7-11-9/h5-7,13H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVKRYYPFVVIMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944283 | |
Record name | 2-[(Diethylamino)methyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2168-14-1 | |
Record name | 2-[(Diethylamino)methyl]-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2168-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC73716 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73716 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(Diethylamino)methyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Diethylaminomethyl)-3-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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